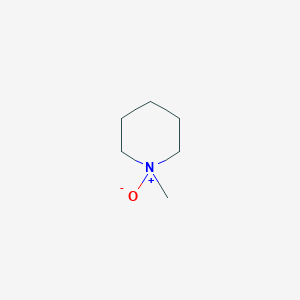

Piperidine, 1-methyl-, 1-oxide

Description

Contextual Significance within Heterocyclic N-Oxide Chemistry

Heterocyclic N-oxides are a class of compounds characterized by a dative bond between a nitrogen atom within a heterocyclic ring and an oxygen atom. umich.eduresearchgate.net This structural feature dramatically alters the chemical reactivity of the parent heterocycle. In the case of Piperidine (B6355638), 1-methyl-, 1-oxide, the introduction of the N-oxide group to the saturated piperidine ring transforms the nucleophilic and basic tertiary amine into a polar, hygroscopic compound with distinct reactivity. wikipedia.org

The N-oxide moiety acts as both an electron-withdrawing and an electron-donating group through inductive and resonance effects, respectively. abertay.ac.uk This dual nature makes Piperidine, 1-methyl-, 1-oxide a versatile tool in organic synthesis. It can function as a mild oxidant, a precursor to reactive intermediates like ylides, and a directing group in certain reactions. thieme-connect.deacs.org Its chemistry is often compared and contrasted with that of aromatic N-oxides, such as pyridine-N-oxide, which have been more extensively studied. umich.eduresearchgate.netwikipedia.org The saturated nature of the piperidine ring in this compound, however, leads to unique stereochemical considerations and reaction pathways not observed in its aromatic counterparts. lew.ro

Historical Perspective of Amine N-Oxide Chemistry and its Relevance to Piperidine Systems

The study of amine N-oxides dates back to the late 19th and early 20th centuries. One of the earliest reports on the synthesis of an N-oxide was by the German chemist Jakob Meisenheimer in 1926, who prepared pyridine-N-oxide via the oxidation of pyridine (B92270) with peroxybenzoic acid. wikipedia.orgorgsyn.org This foundational work laid the groundwork for the broader exploration of N-oxide chemistry.

The chemistry of piperidine N-oxides, and specifically this compound, became particularly relevant with the development of key synthetic reactions. The Polonovski reaction , discovered by Max and Michel Polonovski, involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride (B1165640) to form an iminium ion. organicreactions.orgresearchgate.net This reaction has been applied to piperidine N-oxides, providing a route to functionalized piperidines. organicreactions.orgpublish.csiro.au

Another significant reaction is the Cope elimination , developed by Arthur C. Cope. This reaction involves the thermal, syn-elimination of an amine oxide to form an alkene and a hydroxylamine. chemeurope.comorganic-chemistry.orgmasterorganicchemistry.com Interestingly, due to the geometric constraints of the five-membered cyclic transition state, simple piperidine N-oxides like this compound are generally resistant to the intramolecular Cope elimination. chemeurope.comresearchgate.net This highlights the unique reactivity of the piperidine scaffold within N-oxide chemistry.

Scope and Research Imperatives for this compound

Current research on this compound is driven by its utility as a synthetic intermediate and its potential applications in various fields. Key research imperatives include:

Development of Novel Synthetic Methodologies: Researchers continue to explore new ways to utilize this compound in organic synthesis. This includes its use as a precursor for nonstabilized ylides for the construction of complex nitrogen-containing heterocycles. acs.org

Catalysis: The N-oxide functionality can act as a ligand for metal centers, suggesting potential applications in catalysis. While less common than pyridine-N-oxides in this context, the stereochemical properties of piperidine-derived N-oxides offer opportunities for developing novel asymmetric catalysts.

Materials Science: The polar nature of the N-oxide bond can be exploited in the design of new materials. For instance, polymers incorporating N-oxide functionalities are being investigated for their unique properties. acs.org

Understanding Biological Roles: As a metabolite of certain drugs and a structural motif in some bioactive molecules, understanding the formation and reactivity of this compound in biological systems is an area of ongoing interest.

The following tables summarize key data and research findings related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | chemicalregister.com |

| Molecular Weight | 115.17 g/mol | bldpharm.com |

| CAS Registry Number | 17206-00-7 | bldpharm.com |

| Appearance | Data not available | |

| Boiling Point | Data not available | bldpharm.com |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Observations | Source(s) |

| ¹H NMR | Characteristic shifts for the N-methyl group and the piperidine ring protons are observed. The hydrochloride salt has been characterized by ¹H NMR. | smu.ca |

| ¹³C NMR | N-oxidation significantly affects the chemical shifts of the carbon atoms in the piperidine ring, particularly those in the β and γ positions relative to the N-oxide group. These shifts are sensitive to the stereochemistry of the N-O bond. | lew.roresearchgate.net |

| ¹⁵N NMR | N-oxidation causes a significant deshielding effect on the nitrogen atom compared to the parent amine. | researchgate.net |

| IR Spectroscopy | The N-O stretching frequency is a characteristic feature. | google.com |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns can be used for identification. |

Table 3: Key Research Findings on the Synthesis and Reactivity of this compound

| Research Area | Key Findings | Source(s) |

| Synthesis | Commonly synthesized by the oxidation of N-methylpiperidine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). Selective oxidation can be achieved with certain reagents. | thieme-connect.deorgsyn.org |

| Reactivity | Undergoes the Polonovski reaction to form iminium ions. organicreactions.orgresearchgate.net Generally resistant to the Cope elimination due to the inability to form the required planar five-membered transition state. chemeurope.comresearchgate.net Can act as a source of nonstabilized ylides for cycloaddition reactions. acs.org | |

| Stereochemistry | The oxidation of substituted N-methylpiperidines can lead to diastereomeric N-oxides. The stereochemical outcome is dependent on the oxidizing agent and the substitution pattern of the piperidine ring. | lew.ro |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-oxidopiperidin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXVUQXDHXADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431417 | |

| Record name | Piperidine, 1-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-00-7 | |

| Record name | Piperidine, 1-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies

Direct N-Oxidation Routes

The most common approach to synthesizing Piperidine (B6355638), 1-methyl-, 1-oxide is through the direct oxidation of its tertiary amine precursor, N-methylpiperidine. This transformation involves the conversion of the nitrogen atom to an N-oxide functionality.

Oxidizing Agent Selection and Reaction Conditions for N-Oxide Formation

A variety of oxidizing agents can be employed for the N-oxidation of N-methylpiperidine. The choice of reagent and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Commonly used oxidants include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperbenzoic acid (m-CPBA), and other specialized reagents. acs.orgmasterorganicchemistry.com The oxidation of tertiary amines with molecular oxygen is often slow and may require elevated temperatures and pressures. acs.org Consequently, H₂O₂ and peroxyacids are generally preferred for their higher reactivity. acs.org

The reaction with hydrogen peroxide is often performed in an aqueous solution or a solvent like methanol. masterorganicchemistry.comorgsyn.org To enhance the reaction rate, catalysts such as sodium tungstate (B81510) dihydrate can be used. orgsyn.org The temperature is a critical parameter and is often kept low, for instance, by using an ice-salt bath, to prevent the decomposition of the product. orgsyn.org

Meta-chloroperbenzoic acid (m-CPBA) is another effective oxidizing agent for this transformation. researchgate.netrevistadechimie.ro It is typically used in chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. google.com While highly efficient, the use of m-CPBA on an industrial scale can be limited by its cost and safety considerations. acs.org

Other notable oxidation systems include:

Cobalt-catalyzed aerobic oxidation: This method uses a cobalt(II) Schiff base complex as a catalyst and molecular oxygen as the oxidant, offering an environmentally friendly approach. asianpubs.org

Ruthenium-catalyzed oxidation: Ruthenium trichloride (B1173362) can catalyze the oxidation of tertiary amines with molecular oxygen or other oxidants like bromamine-T. asianpubs.org

Flavin-catalyzed H₂O₂ oxidation: This system provides a mild and highly effective method for the oxidation of tertiary amines. asianpubs.org

The selection of the oxidizing agent often depends on the scale of the reaction, the desired purity, and the presence of other functional groups in the molecule.

Regioselectivity and Stereoselectivity in N-Oxidation Processes

For a simple, symmetrical molecule like N-methylpiperidine, regioselectivity is not a concern as there is only one nitrogen atom to be oxidized. However, in substituted piperidine rings, the presence of other functional groups can influence the reaction. For instance, the oxidation of N-acetyl- and N-benzoylanabasine with tert-butyl hydroperoxide (TBHP)–MoCl₅ system or m-CPBA occurs selectively at the pyridine (B92270) nitrogen, not the piperidine nitrogen. researchgate.net

Stereoselectivity becomes a crucial aspect when the piperidine ring is substituted, leading to the possibility of diastereomeric N-oxides. The stereochemical outcome of the N-oxidation of N-methylpiperidine derivatives is influenced by the nature of the oxidizing agent and the steric environment around the nitrogen atom. researchgate.netrevistadechimie.ro

Studies have shown that the N-oxidation of substituted N-methylpiperidines with hydrogen peroxide and m-CPBA can lead to different stereochemical outcomes. researchgate.netrevistadechimie.ro For example, the oxidation of N-methylpiperidine derivatives with m-CPBA generally shows a higher preference for axial attack, meaning the oxygen atom is delivered to the axial face of the piperidine ring's chair conformation. researchgate.net The stereoselectivity of H₂O₂ oxidation, however, is more sensitive to the presence of substituents at the 2 and 6 positions of the piperidine ring. researchgate.netrevistadechimie.ro Increasing the steric bulk at positions adjacent to the nitrogen atom tends to favor equatorial attack during N-oxide formation with hydrogen peroxide. thieme-connect.de

The ratio of the resulting diastereomeric N-oxides can be determined using techniques like quantitative 13C NMR spectroscopy. researchgate.netrevistadechimie.ro

Mechanistic Pathways of N-Oxide Formation

The mechanism of N-oxide formation from a tertiary amine like N-methylpiperidine involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. masterorganicchemistry.com

In the case of hydrogen peroxide or peroxyacids, the lone pair of electrons on the nitrogen atom attacks the peroxy oxygen atom (O-O bond). masterorganicchemistry.com This leads to the formation of an N-O bond and the cleavage of the weak O-O bond, resulting in the N-oxide and a corresponding alcohol or carboxylic acid as a byproduct. masterorganicchemistry.com The reaction is generally considered to be a concerted process.

The transition state of the reaction is influenced by steric and electronic factors. For instance, in the oxidation with m-CPBA, the preference for axial attack is attributed to a transition state that minimizes steric interactions. researchgate.net

Indirect Synthetic Pathways via Precursor Modification

While direct oxidation is the most straightforward method, Piperidine, 1-methyl-, 1-oxide can also be prepared through indirect routes that involve the synthesis of a suitable precursor followed by its transformation into the final N-oxide.

Synthesis of N-Methylpiperidine Precursors

The primary precursor for the synthesis of this compound is N-methylpiperidine. There are several established methods for the synthesis of this tertiary amine.

One common method involves the reductive amination of piperidine with formaldehyde. This can be achieved using various reducing agents. A described method uses paraformaldehyde and potassium dihydrogen phosphite, with the reaction being heated to 80-100 °C. patsnap.com Another approach involves the reaction of pentane-1,5-diol with methylamine (B109427) in the presence of a catalyst at high temperature and pressure. chemicalbook.com

Another route is the N-alkylation of piperidine with a methylating agent.

Furthermore, N-methylpiperidine can be synthesized from pyridine. This involves the reduction of the pyridine ring to a piperidine ring, followed by N-methylation. The reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon can also yield piperidines. organic-chemistry.org A method for synthesizing N-methylpiperidine from pyridine has been reported, highlighting the transformation of the aromatic heterocycle into the saturated N-methylated derivative. google.com

The choice of synthetic route for N-methylpiperidine often depends on the availability of starting materials and the desired scale of production.

Transformations Leading to the N-Oxide Moiety

Once the N-methylpiperidine precursor is obtained, it can be converted to this compound using the direct N-oxidation methods described in section 2.1.

An alternative indirect approach could involve the synthesis of a different piperidine derivative that can be subsequently converted to the N-methyl N-oxide. For example, one could envision a route starting from a pyridine-N-oxide. Regio- and stereoselective addition of an alkyl Grignard reagent to a pyridine-N-oxide can yield a C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridine. acs.org While this specific example does not directly lead to N-methylpiperidine-N-oxide, it illustrates the principle of modifying a precursor N-oxide to generate a more complex piperidine derivative.

Another potential, though less common, strategy could involve the cyclization of a linear precursor that already contains the N-oxide functionality. However, such methods are not as prevalent as the direct oxidation of N-methylpiperidine.

Multi-component and Cascade Reactions for Derivatization

Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies in synthetic organic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single operation. These approaches are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. mdpi.com In the context of N-oxides, these reactions provide powerful tools for the derivatization and elaboration of the heterocyclic core. While specific examples involving this compound in multi-component and cascade reactions for derivatization are not extensively documented in peer-reviewed literature, the reactivity of analogous N-oxide systems, particularly pyridine N-oxides and other tertiary amine N-oxides, offers significant insight into the potential synthetic pathways for its functionalization.

The N-oxide functionality can act as an internal oxidant or a directing group, facilitating transformations at positions that are otherwise unreactive. researchgate.net Cascade reactions involving N-oxides often lead to the formation of novel heterocyclic systems through a sequence of intramolecular reactions. nih.gov

Research into the derivatization of various N-oxides through cascade reactions has yielded a variety of complex heterocyclic structures. For instance, a method for the direct synthesis of functionalized 3-hydroxypyridine (B118123) N-oxides from acyclic precursors has been developed, proceeding through a cascade nitration/hydroxylative aza-annulation reaction. nih.gov Similarly, pyridazine (B1198779) N-oxides have been transformed into 2-aminofurans, which can then participate in complexity-building cascade processes with dienophiles. nih.gov Another notable example is the synthesis of indazole N-oxides via a one-pot cascade reaction of N-nitrosoanilines with diazo compounds. researchgate.net

While direct multi-component reaction data for this compound is scarce, the general principles can be illustrated with related N-oxide compounds. The following table summarizes examples of cascade reactions involving other N-oxides that lead to diverse heterocyclic derivatives.

| Starting N-Oxide | Reagents | Reaction Type | Product Class | Reference |

| Acyclic MBH-acetate of propiolaldehyde | Nitrating agent | Cascade Nitration/Hydroxylative aza-Annulation | Multisubstituted Pyridine N-oxides | nih.gov |

| 3-Aryl-6-aminopyridazine N-oxide | UV light, Rhodium catalyst, Dienophile | Photochemical rearrangement/Cascade Cycloaddition | Tetrahydrocarbazoles | nih.gov |

| N-Nitrosoanilines | Diazo compounds, HFIP | Cascade Reaction | Functionalized Indazole N-oxides | researchgate.net |

| 1-Naphthylamine N-oxides | α-Diazomalonates | Rh(III)-catalyzed C-H activation/Annulation | 1H-Benzo[g]indolines | rsc.org |

These examples highlight the versatility of the N-oxide group in facilitating complex chemical transformations. It is plausible that this compound could participate in analogous, yet to be explored, cascade reactions. For example, the N-oxide could act as an oxidant in a reaction sequence or as a precursor to an iminium ion intermediate, which could then be trapped by a nucleophile in a multi-component setting. The development of such reactions would open new avenues for the derivatization of the piperidine scaffold.

Molecular Structure and Conformational Analysis

Theoretical Conformational Analysis of Piperidine (B6355638), 1-methyl-, 1-oxide

The piperidine ring is well-known for adopting a chair conformation to minimize angular and torsional strain. libretexts.org The introduction of the N-methyl and N-oxide functionalities creates two distinct chair conformers that can interconvert through ring inversion.

The conformational equilibrium of Piperidine, 1-methyl-, 1-oxide involves two primary chair forms, distinguished by the orientation of the N-O bond, which can be either axial or equatorial. Unlike N-methylpiperidine, where the methyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions, the conformational preference in the N-oxide is reversed. libretexts.orgrsc.org Studies using NMR spectroscopy have indicated that N-methylpiperidine N-oxide exists predominantly in a conformation where the N-O group is axial. researchgate.net This preference for the axial orientation of the N-O bond is a notable characteristic of N-oxides in six-membered rings.

The process of interconversion between these chair forms is known as ring inversion. This dynamic process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation. libretexts.org The energy required to overcome this transition is the ring inversion barrier. For comparison, the nitrogen inversion barrier in related six-membered rings like N-methyltetrahydro-1,2-oxazine has been reported to be approximately 13.7 kcal/mol. rsc.org In N-methylpiperidine itself, the barrier for nitrogen inversion is in the range of 5–9 kcal/mol for aliphatic amines. researchgate.net The specific inversion barrier for this compound is influenced by the bulky N-oxide group, which affects the energy landscape of the inversion process.

| Compound | Predominant Conformation | Key Interaction |

|---|---|---|

| N-methylpiperidine | Equatorial N-methyl | Avoidance of 1,3-diaxial strain libretexts.org |

| This compound | Axial N-O bond | Stereoelectronic effects of the N-oxide group |

The N-oxide functionality introduces significant changes to the piperidine ring's dynamics. The highly polar N+–O– bond alters the electronic distribution within the ring and introduces steric demands that differ from a simple N-alkyl group. nih.gov The N-oxidation of piperidine derivatives leads to a deshielding effect on the adjacent C-2 and C-6 ring carbons, as observed in 13C NMR studies. researchgate.netnih.gov This effect is attributed to the inductive effect of the N+–O– group. nih.gov

Stereochemical Aspects of the N-Oxide Center

The nitrogen atom in this compound is a stereogenic center, leading to important stereochemical considerations.

Because the nitrogen atom in this compound is bonded to three different groups (the methyl group, the oxygen atom, and the piperidine ring carbons), it is a chiral center. Therefore, the compound can exist as a pair of enantiomers (R and S). The stability of this stereocenter allows for the potential isolation of enantiomerically pure forms. N-oxides are generally configurationally stable, and unlike the rapid inversion seen in many tertiary amines, the inversion at the nitrogen center in an N-oxide is slow enough to permit the separation of enantiomers. google.comgoogle.com The synthesis of enantiomerically pure N-oxides can be achieved through asymmetric oxidation of the parent amine or by resolution of a racemic mixture.

The stereochemistry of the N-oxide center can direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselectivity. When this compound is used as a reactant, the existing chiral center at the nitrogen can influence the formation of new stereocenters.

A key example is quaternization, the reaction of a tertiary amine or its N-oxide with an alkylating agent to form a quaternary ammonium (B1175870) salt. The quaternization of N-substituted piperidines is known to be diastereoselective. researchgate.net For instance, the N-methylation of N-phenacylpiperidines shows a preference for axial attack of the methylating agent. cdnsciencepub.com Conversely, N-phenacylation of N-methylpiperidines primarily occurs via equatorial attack. cdnsciencepub.com The conformational mobility of the piperidine ring can affect the diastereoselectivity of N-quaternization. semanticscholar.org In the case of this compound, reaction at the oxygen atom (e.g., O-alkylation) would be influenced by the steric and electronic environment established by the piperidine ring's conformation and the N-methyl group. The diastereoselectivity of such reactions is a critical factor in the synthesis of complex molecules where precise stereochemical control is required. wiley-vch.de

| Reaction | Substrate | Attacking Reagent | Major Product Stereochemistry |

|---|---|---|---|

| N-Methylation | N-Phenacylpiperidines | Methyl iodide | Axial attack cdnsciencepub.com |

| N-Phenacylation | N-Methylpiperidines | Phenacyl halides | Equatorial attack cdnsciencepub.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of Piperidine (B6355638), 1-methyl-, 1-oxide. The analysis of vibrational modes provides a spectroscopic fingerprint of the molecule.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of Piperidine, 1-methyl-, 1-oxide is characterized by several key absorption bands corresponding to specific bond vibrations and group frequencies. The most definitive of these is the N-O stretching vibration.

A number of infrared spectroscopic studies on tertiary amine N-oxides have identified the N—O bond stretching mode absorption in the range of 940–970 cm⁻¹ thieme-connect.de. For related N-oxide compounds, this band appears as a strong absorption in the infrared spectrum. For example, the IR spectrum of 1-phenethylpiperidine (B1209527) N-oxide shows this characteristic band at 962 cm⁻¹ rsc.org. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring and the N-methyl group are typically observed in the 2800-3000 cm⁻¹ region researchgate.net. The various bending modes of the CH₂ groups (scissoring, wagging, twisting, and rocking) appear in the fingerprint region below 1500 cm⁻¹ researchgate.net. The C-N stretching vibrations are generally found in the 1100-1180 cm⁻¹ range researchgate.net.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C-H Stretch (CH₂, N-CH₃) | 2800 - 3000 | Asymmetric and symmetric stretching vibrations. |

| CH₂ Bend (Scissoring) | ~1450 | In-plane bending of the ring methylene groups. researchgate.netresearchgate.net |

| N-CH₃ Bend | ~1400 | Bending vibration of the N-methyl group. |

| CH₂ Wag & Twist | 1180 - 1390 | Out-of-plane bending vibrations. scialert.net |

| C-N Stretch | 1100 - 1180 | Stretching vibrations of the carbon-nitrogen bonds within the ring. researchgate.net |

| N-O Stretch | 940 - 970 | Characteristic strong absorption for the N-oxide functional group. thieme-connect.de |

| Ring Vibrations | < 900 | Skeletal vibrations of the piperidine ring. |

This table presents representative vibrational modes based on data from piperidine derivatives and related N-oxides.

Conformational Effects on Vibrational Spectra

The conformational orientation of the N-oxide group (axial vs. equatorial) and the piperidine ring (chair, boat, or twist conformations) can influence the vibrational spectrum. The orientation of the nitrogen lone pair in the parent amine, N-methylpiperidine, affects the C-H stretching frequencies of the adjacent methylene groups, giving rise to what are known as Bohlmann bands cdnsciencepub.com. While the N-O bond is not a lone pair, its stereochemical orientation is a key structural feature. It is established that the N-oxide group has a strong preference for the axial position in the chair conformation of the piperidine ring researchgate.net. This conformational preference impacts the symmetry of the molecule and can lead to shifts in the position and intensity of certain vibrational bands, particularly those involving the ring carbons and the N-methyl group. For instance, the coupling between vibrational modes can change depending on the dihedral angles between adjacent bonds, which are defined by the ring's conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of this compound, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound displays distinct signals for the protons on the piperidine ring and the N-methyl group. The N-oxidation significantly deshields the adjacent protons. The protons on the carbons alpha to the N-oxide group (C2 and C6) typically appear as multiplets in the range of 3.0-3.4 ppm rsc.org. The protons on the beta (C3, C5) and gamma (C4) carbons resonate further upfield, generally between 1.4 and 2.4 ppm rsc.org. The N-methyl group gives rise to a characteristic singlet, which is also shifted downfield upon N-oxidation compared to the parent amine. In related N-oxides, this singlet can be found around 3.2 ppm rsc.org. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and, consequently, the conformation of the piperidine ring.

| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2, H6 (α-protons) | 3.0 - 3.4 | m | Deshielded due to proximity to the N⁺-O⁻ group. rsc.org |

| H3, H5 (β-protons) | 1.5 - 2.4 | m | Resonate upfield compared to α-protons. |

| H4 (γ-protons) | 1.4 - 1.8 | m | Typically the most shielded ring protons. |

| N-CH₃ | ~3.2 | s | Downfield shift compared to N-methylpiperidine. rsc.org |

This table presents representative ¹H NMR data based on values reported for analogous N-oxide compounds.

Carbon NMR (¹³C NMR) and Nitrogen NMR (¹⁵N NMR) Characterization

¹³C NMR: The ¹³C NMR spectrum provides precise information on the carbon framework. N-oxidation has a pronounced effect on the chemical shifts of the piperidine ring carbons. The α-carbons (C2, C6) are significantly deshielded, appearing around 66.1 ppm lew.ro. The β-carbons (C3, C5) are shifted slightly upfield to approximately 21.1 ppm, while the γ-carbon (C4) is found at about 21.7 ppm lew.ro. The N-methyl carbon is also deshielded and resonates near 59.6 ppm lew.ro. These shifts, particularly the significant downfield shift of the α-carbons, are characteristic of N-oxide formation in piperidine systems researchgate.netlew.ro.

| Carbon Position | Chemical Shift (δ, ppm) for 1-methylpiperidine-1-oxide (axial N-O) | Chemical Shift (δ, ppm) for N-methylpiperidine | N-Oxidation Effect (Δδ, ppm) |

| C2, C6 | 66.1 | 56.7 | +9.4 |

| C3, C5 | 21.1 | 26.3 | -5.2 |

| C4 | 21.7 | 24.3 | -2.6 |

| N-CH₃ | 59.6 | 47.0 | +12.6 |

Data sourced from a comprehensive study on piperidine N-oxides. lew.ro

¹⁵N NMR: The nitrogen-15 (B135050) nucleus is highly sensitive to its electronic environment, making ¹⁵N NMR an excellent tool for studying N-oxidation. The formation of the N-oxide results in a substantial downfield shift (deshielding) of the nitrogen resonance compared to the parent tertiary amine nih.govresearchgate.net. Studies on a series of N-methylpiperidine derivatives show that the effect of N-oxidation on the ¹⁵N chemical shift ranges from +56 to +90 ppm nih.gov. This large deshielding is primarily attributed to the inductive effect of the electronegative oxygen atom bonded to the nitrogen, which is calculated to contribute approximately +67.7 ppm to the shift nih.gov.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for determining the complete molecular structure and stereochemistry of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks. For this compound, a COSY spectrum would map the connectivity from the H2 protons to the H3 protons, then to the H4 protons, and so on, confirming the sequence of methylene groups within the piperidine ring ipb.ptemerypharma.com.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached emerypharma.comgithub.io. This allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signals at ~3.2 ppm would show a cross-peak to the carbon signal at ~66 ppm, confirming their assignment as H2/H6 and C2/C6, respectively.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds ipb.pt. This information is vital for determining the three-dimensional structure and the relative stereochemistry, such as the preferred axial orientation of the N-O group relative to the protons on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise molecular weight data and structural insights through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish the compound's molecular formula, C₆H₁₃NO, from other potential formulas with the same nominal mass. Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed to obtain this data, which is crucial for identifying the compound as a metabolite or degradation product in complex samples. rsc.org For instance, in studies of related compounds, HRMS has been used to confirm the identity of N-oxide metabolites by matching the experimentally measured accurate mass to the theoretical value. rsc.orgnih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Theoretical Exact Mass ([M]+) | 115.09971 u |

| Theoretical m/z ([M+H]+) | 116.10752 u |

| Typical Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize this compound by inducing fragmentation of the protonated molecular ion, [M+H]⁺, and analyzing the resulting product ions. This technique is particularly useful for distinguishing N-oxide isomers from hydroxylated counterparts.

In electrospray ionization (ESI-MS/MS), aliphatic N-oxides like this compound typically show minimal loss of water ([M+H - H₂O]⁺). researchgate.net This contrasts with aliphatically hydroxylated isomers, which exhibit predominant water loss. researchgate.net Under atmospheric pressure chemical ionization (APCI) conditions, N-oxides are known to produce a characteristic [M+H - O]⁺ ion, which is not observed for hydroxylated metabolites. researchgate.netresearchgate.net

The fragmentation spectrum would also likely exhibit patterns characteristic of the piperidine ring structure. The difference in mass-to-charge ratio between the N-oxide and its parent compound, N-methylpiperidine, is 16 Da, corresponding to the oxygen atom. mdpi.com This mass difference would be reflected in the fragmentation patterns, aiding in structural confirmation. mdpi.com

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Ionization Mode | Notes |

|---|---|---|---|---|

| 116.1 | 99.1 | OH | ESI+ | Possible fragmentation pathway. |

| 116.1 | 100.1 | O | APCI+ | Diagnostic ion for N-oxides. researchgate.net |

| 116.1 | 98.1 | H₂O | ESI+ | Expected to be a minor fragment. researchgate.net |

| 116.1 | 84.1 | CH₄O | ESI+ | Corresponds to loss of the N-methyl and oxide groups. |

X-ray Crystallography for Solid-State Structure Determination

Based on studies of analogous amine N-oxides, X-ray analysis would confirm the tetrahedral geometry of the substituents around the central nitrogen atom. thieme-connect.de The N-O bond distance is a key parameter and is reported to be in the range of 1.366 Å to 1.41 Å for similar compounds. thieme-connect.de The piperidine ring is expected to adopt a stable chair conformation, with the N-methyl and N-oxide groups occupying either axial or equatorial positions. In some crystal structures of related piperidines, both conformers have been observed within the same crystal lattice. nih.gov Furthermore, the analysis can reveal intermolecular interactions, such as hydrogen bonding between the N-oxide oxygen and co-crystallized solvent molecules like water. thieme-connect.de

Table 3: Expected Structural Parameters from X-ray Crystallography

| Structural Parameter | Expected Value / Conformation | Reference |

|---|---|---|

| Geometry at Nitrogen | Tetrahedral | thieme-connect.de |

| N-O Bond Length | 1.37 - 1.41 Å | thieme-connect.de |

| Piperidine Ring Conformation | Chair | nih.gov |

| N-Methyl / N-Oxide Orientation | Axial or Equatorial | nih.gov |

| Intermolecular Interactions | Potential for Hydrogen Bonding | thieme-connect.de |

Hyphenated Techniques in Analytical Research (e.g., LC-MS, GC-MS, HPLC-UV)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the isolation and quantification of this compound, especially from complex biological or chemical matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most powerful and widely used technique for the analysis of N-oxides. It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used for separation. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote protonation for positive ion mode ESI-MS. nih.gov LC-MS and its tandem variant, LC-MS/MS, are routinely used to identify and quantify N-oxide metabolites of various compounds. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a standard technique for analyzing volatile and thermally stable compounds. While the parent compound, N-methylpiperidine, is amenable to GC-MS analysis nist.gov, the N-oxide is more polar and may be prone to thermal degradation in the hot injector port. Therefore, direct analysis can be challenging. Derivatization to a more volatile and stable form might be required for robust GC-MS analysis. The technique is frequently used to identify various piperidine derivatives in extracts from natural products. cmbr-journal.comijrpp.comresearchgate.netnih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) : The utility of HPLC-UV for the direct analysis of this compound is limited because the molecule lacks a significant chromophore, resulting in poor absorption of UV-Vis light. However, analysis is possible under certain conditions. Some N-oxides of pharmaceutical compounds have been detected at low wavelengths, such as 220 nm. journalcra.com For enhanced sensitivity and specificity, a pre-column or post-column derivatization step can be employed, where the analyte is reacted with a UV-active labeling agent to make it readily detectable. researchgate.net

Table 4: Comparison of Hyphenated Analytical Techniques

| Technique | Applicability for this compound | Advantages | Limitations |

|---|---|---|---|

| LC-MS | High | High sensitivity and specificity; suitable for polar, non-volatile compounds; provides structural information (MS/MS). | Higher equipment cost. |

| GC-MS | Moderate | Excellent separation efficiency; provides structural information. | Potential for thermal degradation of the N-oxide; may require derivatization. |

| HPLC-UV | Low to Moderate | Widely available; robust quantification. | Low sensitivity due to lack of a strong chromophore; may require derivatization for sensitive detection. researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Ring-Opening and Ring-Expansion Reactions

The piperidine (B6355638) ring system in Piperidine, 1-methyl-, 1-oxide can undergo both expansion and opening, typically initiated by the reactivity of the N-oxide group.

As discussed in section 5.1.1, the rearrangement of α-aryl substituted N-methylpiperidine N-oxides to hexahydro-1,2-oxazepines is a well-documented ring-expansion reaction. acs.orgacs.org

Ring-opening reactions are less straightforward. The Cope elimination, a classic thermal syn-elimination reaction of amine oxides to form an alkene and a hydroxylamine, is often hindered in six-membered ring systems like N-methylpiperidine N-oxide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction requires a planar, five-membered cyclic transition state, which is sterically difficult to achieve within the piperidine chair conformation. chempedia.infosoftbeam.net Therefore, unlike many acyclic or larger ring amine oxides, N-methylpiperidine N-oxide is generally stable towards Cope elimination under typical heating conditions. chempedia.infosoftbeam.net However, oxidative ring-opening of N-acyl piperidines has been achieved using ruthenium catalysts. nih.gov

Substitution and Functionalization Reactions on the Piperidine Ring

The N-oxide group can be leveraged to facilitate substitution reactions on the adjacent carbons (α-carbons) of the piperidine ring. The primary methods for this transformation are the Polonovski reaction and its variants.

The classic Polonovski reaction involves the activation of the N-oxide with an acylating agent like acetic anhydride (B1165640). ambeed.com This generates an N-acetoxyammonium intermediate, which readily eliminates acetic acid to form a reactive electrophilic iminium ion. This iminium ion can then be attacked by a wide range of nucleophiles, leading to the formation of α-substituted piperidines. liverpool.ac.uk

A modern variation is the "Silicon Polonovski Reaction," where a silylating agent, such as t-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf), is used as the activator. oup.comoup.com This reaction proceeds via an α-siloxy amine intermediate. This intermediate is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including those from Grignard reagents, at the α-position. oup.com

Table 2: Key Functionalization Reactions

| Reaction Name | Activating Agent | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Polonovski Reaction | Acetic Anhydride | Iminium Ion | α-Substitution | ambeed.comliverpool.ac.uk |

| Silicon Polonovski Reaction | TBDMSOTf | α-Siloxy Amine | α-Substitution | oup.comoup.com |

Catalytic Applications and Mechanistic Insights

This compound, also known as N-methylpiperidine N-oxide, serves as a significant co-oxidant and reagent in several catalytic reactions. Its primary role is to regenerate the active catalyst in oxidation cycles and to act as a precursor for reactive intermediates.

Role as a Co-oxidant in Metal-Catalyzed Oxidations

N-methylpiperidine N-oxide is utilized as a stoichiometric terminal oxidant in catalytic oxidation reactions, particularly with ruthenium and osmium catalysts. In these processes, the N-oxide reoxidizes the reduced metal species, allowing a catalytic amount of the primary, often expensive and toxic, metal oxidant to be used.

Ley-Griffith Oxidation:

In the Ley-Griffith oxidation, tetra-n-propylammonium perruthenate (TPAP) is used in catalytic amounts to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction relies on a co-oxidant to regenerate the active ruthenium(VII) species from the reduced ruthenium(V) form. While N-methylmorpholine N-oxide (NMO) is most commonly cited, other tertiary amine N-oxides, including N-methylpiperidine N-oxide, can fulfill this role. nih.govnrochemistry.com

The proposed catalytic cycle is as follows:

The alcohol coordinates to the Ru(VII) center of TPAP.

A two-electron oxidation of the alcohol occurs, forming the corresponding carbonyl compound and a reduced Ru(V) species. nih.gov

N-methylpiperidine N-oxide reoxidizes the Ru(V) species back to the active Ru(VII) perruthenate, producing N-methylpiperidine as a byproduct. nih.govnrochemistry.com This regeneration allows the catalytic cycle to continue.

A key finding in mechanistic studies of the Ley-Griffith oxidation is that water produced during the reaction can lead to the formation of insoluble ruthenium dioxide (RuO₂), which acts as a heterogeneous co-catalyst, accelerating the reaction. nih.gov The primary role of the N-oxide, therefore, is the stoichiometric reoxidation of the ruthenium catalyst to maintain its active state. nih.gov

Upjohn Dihydroxylation:

In the Upjohn dihydroxylation, osmium tetroxide (OsO₄) is used catalytically to convert alkenes into syn-1,2-diols. Due to the high toxicity and volatility of OsO₄, using it in catalytic amounts is crucial. Tertiary amine N-oxides, such as N-methylpiperidine N-oxide, are employed as stoichiometric co-oxidants to regenerate the Os(VIII) active species. organic-chemistry.orgmasterorganicchemistry.com

The catalytic cycle involves these key steps:

Osmium tetroxide undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate(VI) ester. organic-chemistry.orglibretexts.org

This intermediate is then hydrolyzed to yield the syn-diol and a reduced osmium(VI) species.

N-methylpiperidine N-oxide reoxidizes the osmium(VI) back to osmium(VIII), allowing the catalyst to re-enter the cycle. organic-chemistry.orgmasterorganicchemistry.com

| Reaction | Catalyst | Co-oxidant | Substrate | Product | Ref |

| Ley-Griffith Oxidation | TPAP (n-Pr₄N[RuO₄]) | This compound | Alcohols | Aldehydes/Ketones | nih.govnrochemistry.com |

| Upjohn Dihydroxylation | Osmium Tetroxide (OsO₄) | This compound | Alkenes | syn-1,2-Diols | organic-chemistry.orgmasterorganicchemistry.com |

Generation of Nonstabilized Ylides for Cycloadditions

N-methylpiperidine N-oxide can also function as a precursor to a nonstabilized azomethine ylide. This reactive intermediate can then participate in cycloaddition reactions with various dipolarophiles, such as alkenes, to synthesize heterocyclic structures like indolizidines. acs.org

The proposed mechanism for the formation of octahydroindolizine (B79230) derivatives involves:

Deprotonation of N-methylpiperidine N-oxide at one of the α-carbons (a carbon atom adjacent to the nitrogen) using a strong base like lithium diisopropylamide (LDA).

This deprotonation generates a transient, nonstabilized ylide.

The ylide then undergoes a [3+2] cycloaddition reaction with an alkene. This cycloaddition readily provides indolizidine products with synthetically useful yields. acs.org

This application demonstrates a different catalytic role where N-methylpiperidine N-oxide is not regenerating a metal catalyst but is transformed into a key reactive intermediate for a subsequent bond-forming reaction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For "Piperidine, 1-methyl-, 1-oxide," a DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms (the lowest energy state). This process would reveal crucial information such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are vital for predicting the molecule's reactivity and kinetic stability. The electrostatic potential surface could also be mapped to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Parameters for Piperidine (B6355638), 1-methyl-, 1-oxide (Note: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on published experimental or theoretical values.)

| Parameter | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |

Ab Initio Methods (e.g., Hartree-Fock, Coupled-Cluster)

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data.

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. An HF calculation for "this compound" would provide a baseline understanding of its geometry and electronic structure.

Coupled-Cluster (CC): Coupled-Cluster is a high-level ab initio method that provides very accurate results by including electron correlation effects. Methods like CCSD(T) (Coupled-Cluster with single, double, and perturbative triple excitations) are often considered the "gold standard" in computational chemistry for obtaining highly accurate energies and properties. Applying this method would yield a highly reliable prediction of the molecule's geometry and energy.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For "this compound," these predictions would include:

Vibrational Frequencies: Calculations can determine the frequencies and intensities of infrared (IR) and Raman spectra. These correspond to the vibrational modes of the molecule (stretching, bending, etc.).

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like 1H and 13C can be calculated to predict the appearance of an NMR spectrum, aiding in the structural elucidation of the compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system.

Conformational Sampling and Dynamics

The piperidine ring is not planar and can exist in various conformations, such as chair and boat forms. An MD simulation of "this compound" would allow for the exploration of its conformational landscape. By simulating the molecule's movement over a period of time, researchers could identify the most stable conformers and the energy barriers for conversion between them. This is crucial for understanding how the molecule's shape influences its interactions and properties.

Theoretical Ligand-Receptor Interaction Models

If "this compound" were to be investigated for its potential interaction with a biological target, such as a protein receptor, computational docking and molecular dynamics simulations would be employed.

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a receptor to form a stable complex. It helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

MD of the Complex: Following docking, an MD simulation of the ligand-receptor complex would be performed to assess the stability of the binding pose and to understand the dynamic nature of the interactions over time. This can reveal how the protein and the ligand adapt to each other upon binding.

Thermodynamic and Kinetic Studies

Computational and theoretical chemistry provides valuable insights into the stability, reactivity, and reaction mechanisms of chemical compounds. For this compound, these studies help to elucidate the fundamental aspects of its chemical behavior.

N-O Bond Dissociation Energies and Stability

Computational studies using high-level quantum chemical methods have been employed to determine the N-O BDEs of various amine oxides. These calculations offer a reliable alternative to experimental measurements, which can be challenging for these types of compounds. The calculated N-O BDEs for simple trialkylamine oxides are significantly higher than the generic N-O single bond BDE of 48 kcal/mol often cited in textbooks, indicating a relatively strong and stable bond.

| Compound | Computational Method | Calculated N-O BDE (kcal/mol) |

|---|---|---|

| Trimethylamine (B31210) N-oxide | Best estimate based on multiple methods | 56.7 ± 0.9 |

| Triethylamine (B128534) N-oxide | Best estimate based on multiple methods | 59.0 ± 0.8 |

This table presents calculated N-O bond dissociation energies for simple trialkylamine oxides, which serve as models for this compound.

Reaction Energetics and Transition State Analysis

Understanding the energetics of reactions involving this compound is crucial for predicting its reactivity and elucidating reaction mechanisms. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, determining activation energies, and characterizing transition state structures.

While specific computational studies on the reaction energetics of this compound are not extensively documented, research on related systems provides a framework for understanding its potential reactivity. For instance, computational studies on the oxidation of amines and the conformational dynamics of the piperidine ring offer insights into the types of transformations this molecule can undergo.

Key areas where computational studies could provide valuable insights include:

Oxidation Reactions: As an N-oxide, this compound can act as an oxygen transfer agent. Computational modeling could determine the activation barriers for oxygen transfer to various substrates, helping to predict its efficacy and selectivity as an oxidant.

Thermal Decomposition: Understanding the energetic pathway for the thermal decomposition of this compound is important for assessing its thermal stability. Transition state analysis can identify the lowest energy pathway for decomposition, which is often a retro-Cope elimination.

Reactions with Electrophiles and Nucleophiles: The polarized N-O bond influences the reactivity of the entire molecule. Computational studies can model the attack of electrophiles on the oxygen atom and nucleophiles on the carbon atoms adjacent to the nitrogen, providing insights into the regioselectivity of such reactions.

A hypothetical reaction coordinate diagram for an oxygen transfer reaction, derived from principles of computational chemistry, would show the energy of the system as it progresses from reactants to products. The highest point on this path would represent the transition state, and the energy difference between the reactants and the transition state would be the activation energy.

| Reaction Parameter | Description |

|---|---|

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy required to reach the transition state. |

| ΔS‡ (Entropy of Activation) | The change in entropy when reaching the transition state. A negative value suggests a more ordered transition state. |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier to the reaction, combining enthalpy and entropy. |

This table outlines the key energetic parameters that can be determined from transition state analysis in computational studies.

Future computational work is needed to specifically map out the reaction energetics and transition states for key reactions of this compound to provide a more quantitative understanding of its chemical behavior.

Isokinetic Relationships in Oxidation Kinetics

Isokinetic relationships are an important concept in chemical kinetics, suggesting that a series of related reactions proceed through a similar mechanism. In the context of the oxidation of piperidine derivatives, an isokinetic relationship would manifest as a linear correlation between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) for a series of reactions with different substrates or under varying conditions.

Kinetic studies on the oxidation of piperazines, which are structurally analogous to piperidines, by oxidizing agents like bromamine-T and bromamine-B have demonstrated the existence of such relationships. nih.gov These studies show that for a series of substituted piperazines, a plot of ΔH‡ versus ΔS‡ yields a straight line, confirming a common reaction mechanism. nih.gov

The slope of this line gives the isokinetic temperature (β). If the experimental temperature is below β, the reaction is said to be enthalpy-controlled, meaning that the activation energy is the dominant factor in determining the reaction rate. Conversely, if the experimental temperature is above β, the reaction is entropy-controlled.

| Oxidant | Substrate Series | Isokinetic Temperature (β) | Conclusion |

|---|---|---|---|

| Bromamine-T | Piperazine (B1678402), 1-Methylpiperazine, 1-Ethylpiperazine | 368 K | Enthalpy controlled at experimental temperatures (e.g., 303 K) nih.gov |

This table summarizes findings on the isokinetic relationship in the oxidation of piperazine derivatives, which serves as a model for the oxidation of piperidines.

The observation of an isokinetic relationship in the oxidation of these related heterocyclic amines strongly suggests that the oxidation of Piperidine, 1-methyl-, and its derivatives would also follow a common mechanistic pathway. This implies that the transition states for these reactions are structurally similar and that substituent effects can be systematically understood in terms of their influence on the activation parameters. The large negative values of ΔS‡ often observed in these reactions indicate a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction mechanism.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR modeling could be a valuable approach for predicting its behavior and guiding the design of new derivatives with desired characteristics.

While no specific QSAR or QSPR studies dedicated solely to this compound have been identified, the principles of these modeling techniques can be applied to this molecule. Such models are built on the premise that the properties of a chemical are a function of its molecular structure.

Potential Applications of QSAR/QSPR for this compound:

Predicting Physicochemical Properties: QSPR models could be developed to predict key properties such as solubility, boiling point, and partition coefficient. These models would use molecular descriptors that encode structural information, such as molecular weight, volume, surface area, and electronic parameters.

Estimating Reactivity: QSAR models could be used to predict the reactivity of this compound in various chemical reactions, such as its oxidizing potential. Descriptors in such models might include quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Correlating Structure with Biological Activity: If this compound or its derivatives were to be investigated for a particular biological application, QSAR could be employed to understand how structural modifications affect its activity. This could involve descriptors related to shape, hydrophobicity, and electronic distribution.

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Collection: A diverse set of compounds with known properties or activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Topological Descriptors | Molecular connectivity indices, Wiener index | Encode information about the size, shape, and branching of the molecule. |

| Geometric Descriptors | Molecular surface area, molecular volume | Relate to the steric interactions and solubility of the molecule. |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies, partial charges | Describe the electronic distribution and reactivity of the molecule, particularly the polar N-O bond. |

| Constitutional Descriptors | Molecular weight, number of specific atoms or bonds | Provide basic information about the composition of the molecule. |

This table provides examples of molecular descriptors that would be relevant for developing QSAR/QSPR models for this compound.

Given the increasing importance of computational methods in chemical research, the development of QSAR and QSPR models for aliphatic amine oxides, including this compound, represents a promising avenue for future investigation. These models could accelerate the discovery and optimization of compounds with tailored properties for a wide range of applications.

Biological Activity and Mechanistic Investigations

Molecular Mechanisms of Biological Interactions

The biological effects of piperidine (B6355638) derivatives are dictated by their interactions with various macromolecular targets. These interactions can lead to the inhibition of enzymes, modulation of receptor signaling, and alteration of ion channel function.

A series of novel piperidine derivatives have been identified as potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer development. nih.gov These compounds were developed from a lead compound discovered through a combinatorial library of 5-nitropiperidin-2-one. nih.gov Mechanistic studies revealed that this class of inhibitors acts in a competitive manner with respect to Ras protein, a key substrate of FTase. nih.gov The transition from a piperidine-2-one core to a piperidine core resulted in a tenfold increase in inhibitory potency. nih.gov One of the most potent compounds in this series, (+)-8, demonstrated an IC50 of 1.9 nM against FTase. nih.gov

Table 1: Farnesyltransferase Inhibition by a Piperidine Derivative

| Compound | Target Enzyme | Inhibition (IC50) | Mechanism of Action |

| (+)-8 | Farnesyltransferase (FTase) | 1.9 nM | Ras competitive |

N-oxides of certain piperidine and piperazine (B1678402) derivatives have been shown to possess significant activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. google.com Specifically, these N-oxide compounds can act as D2 receptor antagonists and 5-HT1A receptor agonists. google.com This dual activity is a hallmark of some atypical antipsychotic drugs. For instance, the pyridine-N-oxide of SLV313, a pyridylmethylpiperazine derivative, is roughly equipotent to the parent compound in vitro. google.com In contrast, N-oxides formed on the piperazine or piperidine ring nitrogen are often inactive in vitro but can act as prodrugs, being converted back to the active parent compound in the body. google.com

The affinity of piperazine derivatives for 5-HT1A and D2 receptors is highly dependent on the substituent at the N-1 position of the piperazine ring. nih.gov For example, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines show high affinity for the 5-HT1A receptor, with Ki values in the subnanomolar range, and also exhibit better selectivity over α1-adrenergic receptors. nih.gov

Table 2: Receptor Binding Profile of Piperidine/Piperazine N-Oxides and Derivatives

| Compound Class | Target Receptors | Pharmacological Action |

| Pyridylmethylpiperidine/piperazine N-oxides | Dopamine D2, Serotonin 5-HT1A | D2 antagonist, 5-HT1A agonist |

| 1-(3-benzisothiazolyl)piperazines | Serotonin 5-HT1A | High affinity (subnanomolar Ki) |

| 1-(1-naphthalenyl)piperazines | Serotonin 5-HT1A | High affinity (subnanomolar Ki) |

Piperidine derivatives have been identified as modulators of ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov TRPA1 is a nonselective cation channel involved in pain, itch, and respiratory conditions. nih.gov A series of piperidine-carboxamides have been shown to act as potent agonists of the human TRPA1 channel. nih.gov The most potent compound in this series, PIPC1, has an EC50 of 6.5 nM. nih.gov The binding site for these piperidine carboxamides is located at the interface of the S5 and S6 helical segments of the channel, below the PH1 domain. nih.gov

Table 3: TRPA1 Channel Agonist Activity of Piperidine Carboxamides

| Compound | Target Ion Channel | Agonist Activity (EC50) |

| PIPC1 | Human TRPA1 | 6.5 nM |

| PIPC2 | Human TRPA1 | 26 nM |

| PIPC3 ((S)-enantiomer of PIPC1) | Human TRPA1 | 2.2 µM |

| PIPC4 ((S)-enantiomer of PIPC2) | Human TRPA1 | >10 µM |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of piperidine derivatives is intricately linked to their chemical structure. Modifications to the piperidine core, including the addition of substituents and the specific stereochemistry, can dramatically alter their potency and selectivity for biological targets.

Systematic studies on piperidine-based farnesyltransferase inhibitors have demonstrated that all four substituent positions on the piperidine core play a crucial role in determining the inhibitory activity. nih.gov The specific nature and placement of these substituents are critical for optimal interaction with the enzyme's active site.

In the context of receptor binding, the substituent at the N-1 position of piperazine derivatives is a key determinant of affinity for the 5-HT1A receptor. nih.gov While aryl groups like phenyl and pyridyl can confer high affinity, other substituents such as cyclohexyl or benzothiazolyl can lead to moderate or low affinity. nih.gov This highlights the critical role of the N-1 substituent in governing the interaction with the receptor binding pocket.

Furthermore, recent work on the functionalization of N-alkyl piperidines has shown that substitution adjacent to the nitrogen atom can direct the formation of endo-iminium ions, which are valuable intermediates for creating diverse analogues for drug discovery programs. acs.org

The stereochemistry of piperidine derivatives is a critical factor influencing their biological activity. In the case of farnesyltransferase inhibitors, optical resolution of potent racemic compounds revealed that the (+)-enantiomers are significantly more potent than their (-)-counterparts. nih.gov

Similarly, the chirality at the piperidine center has a profound effect on the potency of TRPA1 channel agonists. nih.gov For instance, the (S)-enantiomer of PIPC1 (PIPC3) has an EC50 of 2.2 µM, which is over 300-fold less potent than the corresponding (R)-enantiomer (PIPC1, EC50 = 6.5 nM). nih.gov A similar dramatic loss of potency is observed for the (S)-enantiomer of PIPC2. nih.gov This suggests that the substituted piperidine ring plays a crucial role in the interaction with the ion channel, and a specific stereochemical orientation is required for high-potency agonism. nih.gov

Studies on dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors have also highlighted the interesting stereochemical influences of different isomers on binding affinity and in vitro functional activity. researchgate.net

Role as Metabolites in Biochemical Pathways (focus on chemical transformation)

Piperidine, 1-methyl-, 1-oxide, the N-oxide derivative of 1-methylpiperidine (B42303), is recognized as a metabolite in various biochemical pathways. The transformation of tertiary amines, such as 1-methylpiperidine, into their corresponding N-oxides is a well-established metabolic process in many organisms. google.comrsc.org This biotransformation is primarily an oxidative process targeting the nitrogen atom of the piperidine ring.

The formation of 1-methylpiperidine N-oxide from its parent compound, 1-methylpiperidine, involves the addition of an oxygen atom to the nitrogen, a reaction catalyzed by various enzymes, most notably cytochrome P450 monooxygenases. This enzymatic oxidation converts the tertiary amine into a more polar and water-soluble N-oxide metabolite, facilitating its excretion from the body. In some instances, N-oxides can also serve as intermediates in the N-dealkylation of tertiary amines. google.comrsc.org

The biochemical transformation is not always unidirectional. N-oxides can undergo in vivo reduction back to their corresponding tertiary amines. rsc.org For example, studies on structurally related pyrrolizidine (B1209537) alkaloid N-oxides have shown that they can be biotransformed back to the parent alkaloids in the intestine and liver. researchgate.net This reversible transformation suggests a dynamic equilibrium between the tertiary amine and its N-oxide within certain biological systems. The extent of both the initial N-oxidation and the subsequent reduction can vary significantly depending on the specific compound and the metabolic environment. google.comrsc.org

The chemical transformation can be summarized as follows:

1-Methylpiperidine (Tertiary Amine) ⇌ this compound (N-oxide)This reversible reaction highlights the role of 1-methylpiperidine N-oxide as a transient metabolite, the concentration of which is controlled by the relative activities of oxidative and reductive enzyme systems.

Theoretical Insights into Bioactivity through Molecular Docking and Drug Design Principles

While specific molecular docking studies on this compound are not extensively documented in publicly available research, the broader class of piperidine derivatives has been the subject of numerous computational studies to elucidate their potential bioactivity. These theoretical investigations provide valuable insights into how the piperidine scaffold and its modifications, including N-oxidation, can influence interactions with biological targets.

Molecular docking simulations have been employed to predict the binding affinities and modes of various piperidine derivatives with a range of protein targets. For instance, studies on novel 4-aminomethyl piperidine derivatives have shown remarkable binding scores within the active site of the µ-opioid receptor, suggesting potential analgesic properties. tandfonline.com Similarly, other piperidine and pyrrolidine (B122466) derivatives have been evaluated as potential inhibitors of pancreatic lipase (B570770) through docking simulations, which predicted strong binding energies due to the formation of hydrogen bonds with key amino acid residues in the enzyme's active site. mdpi.com Furthermore, the inhibitory potential of piperidine derivatives against the main protease of SARS-CoV-2 has also been explored using these in silico methods. nih.gov

From a drug design perspective, the N-oxide functional group, as present in this compound, is a significant feature. The introduction of an N-oxide moiety can alter the physicochemical properties of a molecule, often leading to increased polarity and water solubility. acs.org This can have profound effects on a compound's pharmacokinetic profile.

The N-oxide group can also play a crucial role in molecular interactions with biological targets. The highly polar N+-O- bond is capable of forming strong hydrogen bonds, which can enhance binding affinity to a receptor. acs.org In some cases, heterocyclic N-oxides have been utilized as bioisosteres for carbonyl groups, effectively mimicking their hydrogen bonding capabilities. nih.gov

Moreover, the formation of N-oxides is a key strategy in prodrug design. google.comgoogle.com An inactive N-oxide prodrug can be administered and then reduced in vivo to release the active tertiary amine parent compound. google.comgoogle.com This approach can be used to improve drug delivery, extend the duration of action, and potentially reduce side effects. google.com

The following table summarizes findings from molecular docking studies on various piperidine derivatives, illustrating the binding energies and interacting residues for different biological targets. This data provides a theoretical framework for understanding the potential interactions of piperidine-based compounds.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor | Q124, W133, D147, Y148 | -8.13 to -13.37 | tandfonline.com |

| Piperidine & Pyrrolidine Derivatives | Pancreatic Lipase | Gly76, Phe77, Asp79, His151 | up to -8.24 | mdpi.com |

| Piperidine Derivatives | SARS-CoV-2 Main Protease | Not specified | Not specified | nih.gov |

| Piperidine-derived Compounds | HDM2 | Not specified | -6.305 to -6.639 | researchgate.net |

Environmental Fate and Degradation Pathways

Biotic Degradation Mechanisms (Microbial Transformations)

Information regarding the microbial degradation of Piperidine (B6355638), 1-methyl-, 1-oxide is scarce. However, studies on other tertiary amine N-oxides found in the environment indicate that they can be more persistent than their parent amine compounds. nih.gov For instance, N-oxide metabolites of pharmaceuticals were found to be stable during aerobic biodegradation experiments. nih.gov

Microbial metabolism of nitrogenous heterocyclic compounds is complex. Some microorganisms are capable of N-oxidation, transforming tertiary amines into their N-oxide counterparts. researchgate.netmdpi.com Conversely, bioreduction of N-oxides back to the parent tertiary amine is also a known metabolic pathway, particularly under hypoxic (low oxygen) conditions in biological systems, though this is less characterized in environmental microbial communities. nih.govnih.gov The degradation of the related compound piperidine by Mycobacterium aurum has been shown to proceed via cleavage of the C-N bond, followed by deamination and oxidation. researchgate.net Whether similar pathways exist for the N-oxide derivative is unknown.

Environmental Persistence and Mobility Modeling

Modeling data for Piperidine, 1-methyl-, 1-oxide is not available. However, its likely environmental behavior can be inferred from its structure and the properties of its parent amine, N-methylpiperidine.

Persistence: Based on the observed stability of other tertiary amine N-oxides in laboratory studies, this compound is expected to exhibit significant persistence in the environment. nih.gov Its potential resistance to photochemical, hydrolytic, and aerobic microbial degradation suggests it may have a longer environmental half-life than its parent amine. nih.gov

Mobility: Amine oxides are highly polar and typically exhibit excellent water solubility. wikipedia.org The parent compound, N-methylpiperidine, is miscible in water. jubilantingrevia.com This high water solubility suggests that this compound will have low adsorption to soil organic matter and sediment (low Koc). Consequently, it is expected to be highly mobile in soil and aquatic systems, with a potential for leaching into groundwater. fishersci.com

Table 1: Predicted Environmental Persistence and Mobility

| Parameter | Predicted Behavior for this compound | Rationale |

|---|---|---|

| Persistence | Likely High | General stability of tertiary amine N-oxides to abiotic and biotic degradation. nih.gov |